molecular formula C15H15NO5 B15348042 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid

3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B15348042
M. Wt: 289.28 g/mol
InChI Key: JECCPNNTPXCWRP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a chemical compound characterized by its molecular formula C15H15NO5. This compound features a benzoic acid core with two methoxy groups at positions 3 and 5, and a pyridin-4-ylmethoxy group at position 4. It is a derivative of benzoic acid, which is a well-known organic acid used in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the appropriate benzoic acid derivative. One common synthetic route includes the following steps:

  • Esterification: The benzoic acid derivative is first converted to its corresponding ester using an alcohol and an acid catalyst.

  • Halogenation: The ester undergoes halogenation to introduce a halogen atom at the desired position.

  • Nucleophilic Substitution: The halogenated compound is then subjected to nucleophilic substitution with pyridin-4-ylmethanol to introduce the pyridin-4-ylmethoxy group.

  • Demethylation: Finally, the ester is hydrolyzed to yield the carboxylic acid, and the methoxy groups are introduced through demethylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like pyridin-4-ylmethanol and various halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,5-Dimethoxybenzoic acid

  • 4-(Pyridin-4-ylmethoxy)benzoic acid

  • 3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

This comprehensive overview highlights the significance of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

3,5-dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C15H15NO5/c1-19-12-7-11(15(17)18)8-13(20-2)14(12)21-9-10-3-5-16-6-4-10/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

JECCPNNTPXCWRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=NC=C2)OC)C(=O)O

Origin of Product

United States

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